molecular formula C10H15N3O4 B1194034 4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one CAS No. 71184-20-8

4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

Cat. No. B1194034
CAS RN: 71184-20-8
M. Wt: 241.24 g/mol
InChI Key: UAZJPMMKWBPACD-AOKGZPLMSA-N
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Description

4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ribavirin, and it is a synthetic nucleoside analog that has been used as an antiviral drug. Ribavirin is a broad-spectrum antiviral agent that has been used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and Lassa fever.

Mechanism Of Action

Ribavirin exerts its antiviral effects by inhibiting viral replication. Ribavirin is phosphorylated by host cell enzymes to form ribavirin triphosphate, which is then incorporated into viral RNA. The incorporation of ribavirin triphosphate into viral RNA leads to the introduction of mutations that disrupt viral replication. Ribavirin has also been shown to enhance the immune response to viral infections by increasing the production of interferons.

Biochemical And Physiological Effects

Ribavirin has been shown to have various biochemical and physiological effects. Ribavirin has been shown to inhibit the activity of inosine monophosphate dehydrogenase, an enzyme that is involved in the de novo synthesis of guanine nucleotides. Inhibition of this enzyme leads to a decrease in the production of guanine nucleotides, which is required for viral replication. Ribavirin has also been shown to induce oxidative stress, which leads to the activation of various signaling pathways involved in cell survival and apoptosis.

Advantages And Limitations For Lab Experiments

Ribavirin has several advantages for lab experiments. Ribavirin is readily available and relatively inexpensive compared to other antiviral agents. Ribavirin has also been extensively studied, and its mechanism of action is well understood. However, ribavirin has some limitations for lab experiments. Ribavirin has low selectivity, which means that it can inhibit the replication of both viral and host cells. Ribavirin also has a narrow therapeutic window, which means that it can cause toxicity at higher doses.

Future Directions

There are several future directions for the study of ribavirin. One future direction is the development of new formulations of ribavirin that can enhance its bioavailability and reduce its toxicity. Another future direction is the development of new analogs of ribavirin that have improved selectivity and potency against viral infections. Ribavirin can also be studied for its potential use in combination therapy with other antiviral agents to enhance its antiviral effects. Additionally, ribavirin can be studied for its potential use in the treatment of other diseases, such as cancer and genetic disorders.

Synthesis Methods

Ribavirin is synthesized through a multi-step process that involves the reaction of 1,2,3,4,6-pentakis-O-acetyl-D-mannopyranose with 2-amino-1,3,4-triazole in the presence of acetic anhydride and sodium acetate. The resulting compound is then treated with hydrochloric acid to remove the acetyl groups, and the product is purified through recrystallization.

Scientific Research Applications

Ribavirin has been extensively studied for its antiviral properties, and it has been used to treat various viral infections. In addition to its antiviral properties, ribavirin has also been studied for its potential anticancer properties. Ribavirin has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. Ribavirin has also been studied for its potential use in gene therapy, as it has been shown to enhance the delivery of therapeutic genes to target cells.

properties

IUPAC Name

4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-2,5-6,8-9,14-16H,3-4H2,(H2,11,12,17)/t5-,6?,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZJPMMKWBPACD-AOKGZPLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N2C=CC(=NC2=O)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C1N2C=CC(=NC2=O)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991504
Record name 3-(2-Hydroxy-4-iminopyrimidin-1(4H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one

CAS RN

71184-20-8
Record name Carbodine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071184208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxy-4-iminopyrimidin-1(4H)-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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